C6 Ceramide

Apoptosis Sphingolipid Signaling Cancer Cell Biology

C6 Ceramide is the only short-chain ceramide analog capable of activating the ceramide recycling pathway to generate endogenous long-chain ceramides—a mechanism that C2-ceramide cannot support. It induces a clean apoptotic phenotype (sub-G1 peak >20%) with preserved mitochondrial function (~20% respiratory chain inhibition), unlike C2-ceramide which causes bioenergetic crisis and necrosis. For in vivo cancer studies, nanoliposomal C6-ceramide has validated tumor growth inhibition in hepatocellular carcinoma and breast adenocarcinoma xenograft models. C6-ceramide also provides the strongest protection against modeccin cytotoxicity, making it the tool of choice for protein secretion and Golgi trafficking studies. Choose C6 Ceramide when experimental fidelity in apoptosis, sphingolipid metabolism, or vesicular transport assays is non-negotiable.

Molecular Formula C24H47NO3
Molecular Weight 397.6 g/mol
CAS No. 124753-97-5
Cat. No. B043510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC6 Ceramide
CAS124753-97-5
SynonymsN-[(1S,2R,3E)-2-Hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]hexanamide; _x000B_N-Hexanoy-D-sphingosine;  N-Hexanoylsphingosine;  N-Caproyl-D-sphingosine;  Caproyl Ceramide; 
Molecular FormulaC24H47NO3
Molecular Weight397.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCC)O
InChIInChI=1S/C24H47NO3/c1-3-5-7-8-9-10-11-12-13-14-15-16-18-19-23(27)22(21-26)25-24(28)20-17-6-4-2/h18-19,22-23,26-27H,3-17,20-21H2,1-2H3,(H,25,28)/b19-18+/t22-,23+/m0/s1
InChIKeyNPRJSFWNFTXXQC-QFWQFVLDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceUnit:10 mgSolvent:nonePurity:98+%Physical solid

C6 Ceramide (CAS 124753-97-5): A Cell-Permeable Short-Chain Ceramide Analog for Apoptosis and Cancer Research


C6 Ceramide (N-hexanoyl-D-erythro-sphingosine) is a synthetic, cell-permeable short-chain ceramide analog with the molecular formula C24H47NO3 and a molecular weight of 397.6 g/mol [1]. It serves as a widely used tool compound to mimic the cellular effects of endogenous long-chain ceramides, a class of sphingolipids that function as second messengers in the regulation of cell growth, differentiation, and programmed cell death [2]. As a biologically active, yet non-physiologic analog, C6 ceramide activates protein phosphatase 2A and MAP kinase, and it is characterized by its ability to induce cell cycle arrest and apoptosis in a variety of cancer cell lines .

Why C6 Ceramide (CAS 124753-97-5) Cannot Be Simply Substituted with Other Short-Chain Ceramide Analogs


In-class substitution of short-chain ceramides is scientifically untenable due to profound, chain-length-dependent differences in biological activity. The N-acyl chain length dictates distinct mechanisms of cell death (apoptosis vs. necrosis), differential engagement of the ceramide recycling pathway, and divergent effects on intracellular signaling cascades such as mitochondrial respiration and calcium mobilization [1]. For instance, C2-ceramide often fails to induce apoptosis and instead triggers necrotic cell death, while C6-ceramide robustly activates the apoptotic caspase cascade [2]. Therefore, experimental outcomes are uniquely tied to the specific ceramide analog used, and procurement decisions must be guided by the precise biological question being addressed.

Quantitative Differentiation of C6 Ceramide (CAS 124753-97-5) Against Its Closest Analogs


Apoptosis Induction vs. C2-Ceramide: A Mechanism-Based Dichotomy

In a direct head-to-head comparison, C6-ceramide, but not C2-ceramide, induces apoptosis in human HaCaT keratinocytes via the ceramide recycling pathway. While both compounds are cell-permeable, only C6-ceramide is hydrolyzed and reacylated into endogenous long-chain ceramides, which are the actual executioners of apoptosis [1]. This mechanism is absent for C2-ceramide, which fails to induce apoptosis [1]. Further, in HepG2 cells, 100 µM C6-ceramide treatment for 24 hours resulted in an apoptotic phenotype with a sub-G1 peak >20%, whereas an identical treatment with C2-ceramide induced a necrotic phenotype characterized by DNA smearing [2].

Apoptosis Sphingolipid Signaling Cancer Cell Biology

Mitochondrial Respiratory Chain Inhibition: A Quantitative Comparison with C2-Ceramide

C2- and C6-ceramides exhibit starkly different effects on mitochondrial function, which dictates the mode of cell death. In a direct comparative study using HepG2 cells, C6-ceramide caused only a mild inhibition (20%) of the mitochondrial respiratory chain, preserving ATP production and enabling the energy-dependent process of apoptosis [1]. In contrast, C2-ceramide was a potent inhibitor, suppressing respiration by 80%, leading to ATP depletion, a burst of reactive oxygen species (ROS), and an ultimate shift towards necrosis [1].

Mitochondrial Biology Bioenergetics Cell Death

Cytoprotection Against Toxins: Superior Efficacy of C6-Ceramide Over C2- and C8-Ceramide

In a study evaluating protection against plant and bacterial toxins, C6-ceramide was the most effective protective agent among a panel of ceramide analogs. It provided the most pronounced protection against modeccin cytotoxicity in Vero, BER-40, and MDCK cells [1]. While C2-ceramide and C8-ceramide also offered protection, their efficacy was explicitly noted as being less than that of C6-ceramide [1]. This superior activity was correlated with C6-ceramide's stronger inhibition of bulk protein secretion, a process critical for toxin trafficking [1].

Toxin Research Intracellular Trafficking Cell Biology

Cholesterol Efflux Stimulation: Efficacy Profile Compared to C2- and C8-Ceramide

C6-ceramide and C8-ceramide stimulate ABCA1-mediated cholesterol efflux to apolipoprotein A-I with a similar potency (a 2- to 5-fold increase) but require a higher onset concentration than the less hydrophobic C2-ceramide [1]. This indicates that while C2-ceramide is more potent, its use is often limited by concurrent cytotoxicity. C6-ceramide offers a balance of efficacy and a wider window for studying lipid transport processes without immediate cell toxicity.

Lipid Metabolism Cardiovascular Research ABCA1 Transporter

In Vivo Antitumor Efficacy: Liposomal C6-Ceramide Reduces Tumor Growth by >2-Fold

In vivo efficacy data underscores the translational potential of C6-ceramide. Systemic intravenous delivery of C6-ceramide in pegylated liposomal formulations significantly limits the growth of solid tumors in a Balb/C mouse model of breast adenocarcinoma. A well-tolerated dose of 12 mg/kg liposomal-C6-ceramide elicited more than a two-fold reduction in tumor size compared to non-liposomal delivery over a three-week treatment period [1]. Furthermore, liposomal encapsulation significantly improved the safety profile, reducing the acute toxicity (LD50) of C6-ceramide when administered intravenously [1].

In Vivo Pharmacology Cancer Therapeutics Drug Delivery

Cellular Signaling: Differential Effects on Platelet Activation and Calcium Flux

The effect of short-chain ceramides on cellular activation is highly dependent on N-acyl chain length. In a study on rabbit platelets, C6-ceramide and C8-ceramide enhanced thrombin- and U46619-induced aggregation, whereas C2-ceramide inhibited these responses [1]. Critically, C6-ceramide, but not C2-ceramide, enhanced the increase in and prevented the progressive decrease in cytoplasmic free Ca2+ concentration induced by U46619 [1]. This demonstrates that C6-ceramide is a specific modulator of calcium signaling and platelet activation, with effects distinct from those of its shorter-chain analog.

Platelet Biology Calcium Signaling Thrombosis Research

Validated Application Scenarios for C6 Ceramide (CAS 124753-97-5) in Research and Development


Studying Canonical Mitochondrial Apoptosis

For researchers investigating the intrinsic pathway of apoptosis, C6-ceramide is the preferred tool over C2-ceramide. As demonstrated in HepG2 cells, C6-ceramide induces a classic apoptotic phenotype (sub-G1 peak >20%) while preserving mitochondrial function (only 20% respiratory chain inhibition) and promoting cytochrome c release and caspase-3 activation [1]. C2-ceramide, in contrast, causes a bioenergetic crisis (80% respiratory inhibition) and triggers necrosis, confounding the study of apoptotic mechanisms [1]. This makes C6-ceramide essential for cleanly dissecting the mitochondrial events of programmed cell death.

Investigating Ceramide Recycling and Endogenous Sphingolipid Metabolism

C6-ceramide is uniquely capable of activating the ceramide recycling pathway, a process by which exogenously added short-chain ceramide is hydrolyzed to sphingosine and then reacylated to form endogenous long-chain ceramides, the true inducers of apoptosis [1]. C2-ceramide does not undergo this recycling [1]. Therefore, experiments designed to study the dynamics of endogenous ceramide pools, the regulation of sphingolipid metabolism, or the role of long-chain ceramides in signaling must utilize C6-ceramide as the initiating stimulus.

In Vivo Preclinical Studies with Liposomal Formulation

C6-ceramide is a viable candidate for in vivo cancer studies when delivered via a liposomal formulation. Systemic administration of nanoliposomal or pegylated liposomal C6-ceramide has been shown to significantly limit tumor growth in xenograft models of hepatocellular carcinoma and breast adenocarcinoma [1]. Liposomal encapsulation not only overcomes the inherent poor solubility of the compound but also improves its safety profile and tumor delivery [2]. This validated approach provides a clear path for researchers seeking to translate ceramide-based therapies into animal models.

Modulating Intracellular Trafficking and Toxin Research

Investigations into protein secretion, Golgi complex function, or the mechanism of toxin entry should utilize C6-ceramide as the most potent short-chain analog. C6-ceramide provided the strongest protection against modeccin cytotoxicity compared to C2- and C8-ceramide, an effect linked to its superior ability to inhibit bulk protein secretion [1]. This makes C6-ceramide the tool of choice for probing pathways of vesicular transport and the intracellular trafficking of protein toxins.

Technical Documentation Hub

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